(R)-2-Methylpentanoic acid
Overview
Description
(R)-2-Methylpentanoic acid, also known as (R)-leucine, is a non-essential amino acid that is commonly found in proteins. It is an important building block for protein synthesis and plays a crucial role in the regulation of protein metabolism. This compound is also used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
(R)-2-Methylpentanoic acid acts as a precursor for the synthesis of proteins and plays a crucial role in the regulation of protein metabolism. It is incorporated into proteins through the process of translation, where it is added to the growing peptide chain by the ribosome. This compound is also involved in the regulation of protein turnover and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, leading to an overall increase in protein content. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of certain diseases, including cancer and liver disease.
Advantages and Limitations for Lab Experiments
(R)-2-Methylpentanoic acid is a useful tool for studying protein metabolism and synthesis in the laboratory. It is a chiral building block that can be used to synthesize a wide range of compounds. Additionally, this compound is a non-toxic and relatively stable compound, making it safe to handle in the laboratory. However, this compound is relatively expensive and may not be readily available in large quantities.
Future Directions
There are several future directions for the study of (R)-2-Methylpentanoic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of various diseases. Additionally, this compound may have potential applications in the field of biotechnology, particularly in the production of recombinant proteins.
Scientific Research Applications
(R)-2-Methylpentanoic acid is widely used in scientific research, particularly in the field of protein synthesis and metabolism. It is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This compound is also used as a standard in the analysis of amino acids in biological samples. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of certain diseases, including cancer and liver disease.
properties
IUPAC Name |
(2R)-2-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197947 | |
Record name | 2-Methylpentanoic acid, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49642-47-9 | |
Record name | 2-Methylpentanoic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpentanoic acid, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLPENTANOIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6382279539 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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